Ethyl 2-bromo-4-methyl-3-oxopentanoate
Description
Ethyl 2-bromo-4-methyl-3-oxopentanoate (CAS: Not explicitly provided in evidence) is a brominated β-ketoester with the molecular formula C₈H₁₃BrO₃. It is synthesized via bromination of ethyl 4-methyl-3-oxopentanoate in aqueous conditions at 273 K, followed by extraction with diethyl ether and subsequent reaction with thiourea in ethanol to yield heterocyclic derivatives . The compound exists as an oil prior to crystallization and serves as a versatile intermediate in organic synthesis, particularly for constructing thiazole-based frameworks, as demonstrated by its 49% yield in a reaction with thiourea . Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and a ketone moiety at the 3-position, which collectively influence its reactivity in nucleophilic substitutions and cyclization reactions.
Properties
CAS No. |
81569-67-7 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 2-bromo-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
VVMHCJBHVSFZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-bromo-4-methyl-3-oxopentanoate belongs to a class of brominated esters and ketones with applications in pharmaceuticals, agrochemicals, and materials science. Below is a structural and functional comparison with analogous compounds:
Structural and Functional Group Analysis
Challenges and Limitations
- Steric Hindrance: The branched structure of this compound may impede reactions requiring planar transition states, unlike linear analogs like ethyl bromoacetate.
- Stability: β-ketoesters are prone to keto-enol tautomerism, which can complicate purification compared to non-keto brominated compounds like 2-bromo-4'-methoxyacetophenone .
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